(2E)-3-(4-tert-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)prop-2-enamide
Description
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Properties
Molecular Formula |
C25H31NO4S |
|---|---|
Molecular Weight |
441.6 g/mol |
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]prop-2-enamide |
InChI |
InChI=1S/C25H31NO4S/c1-25(2,3)21-10-5-19(6-11-21)9-14-24(27)26(22-15-16-31(28,29)18-22)17-20-7-12-23(30-4)13-8-20/h5-14,22H,15-18H2,1-4H3/b14-9+ |
InChI Key |
YFBSWHDHKYRIDA-NTEUORMPSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)N(CC2=CC=C(C=C2)OC)C3CCS(=O)(=O)C3 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)N(CC2=CC=C(C=C2)OC)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Biological Activity
The compound (2E)-3-(4-tert-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)prop-2-enamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₉H₂₃N₂O₂S
- Molecular Weight : 345.46 g/mol
- Chemical Structure : The compound features a prop-2-enamide backbone with substituents including a tert-butylphenyl group, a methoxybenzyl group, and a dioxidotetrahydrothiophen moiety.
Anti-inflammatory Properties
Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory properties. For instance, 4-tert-butylphenyl salicylate , a derivative closely related to the compound , has been shown to inhibit pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in macrophage models. The mechanism involves the downregulation of nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), alongside inhibition of the NF-κB signaling pathway .
The proposed mechanism by which the compound exerts its biological effects includes:
- Inhibition of iNOS and COX-2 : Reduces nitric oxide production and prostaglandin synthesis.
- Cytokine Modulation : Decreases levels of inflammatory cytokines.
- NF-κB Pathway Interference : Prevents translocation of NF-κB into the nucleus, thereby inhibiting inflammatory gene expression.
Case Studies and Experimental Findings
| Study | Model | Findings |
|---|---|---|
| Zhang et al. (2016) | Raw 264.7 Mouse Macrophages | Demonstrated significant reduction in TNF-α and IL-6 production with IC50 values indicating potent anti-inflammatory activity |
| Lee et al. (2018) | In vivo Rat Model | Showed decreased edema and inflammatory markers upon administration of related compounds |
Pharmacological Potential
Given its structural characteristics and preliminary biological activity data, this compound may have therapeutic potential in treating inflammatory conditions such as arthritis or other autoimmune diseases.
Future Directions for Research
Further studies are warranted to explore:
- In vivo Efficacy : Testing in animal models to assess therapeutic outcomes.
- Toxicological Assessment : Evaluating safety profiles and potential side effects.
- Mechanistic Studies : Detailed investigations into molecular interactions and pathways affected by the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
